2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-4-piperidyl)acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-4-piperidyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-4-piperidyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The acetylation of the indole nitrogen can be achieved using acetic anhydride in the presence of a base. The final step involves the coupling of the acetylated indole with N-(1-benzyl-4-piperidyl)acetamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and improved purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-4-piperidyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the compound, such as the corresponding amine.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-4-piperidyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The acetylamino group can enhance the compound’s binding affinity to its targets, while the piperidyl group can influence its pharmacokinetic properties. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-4-piperidyl)acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Tryptophan: An essential amino acid with a simpler structure.
Serotonin: A neurotransmitter with a similar indole ring but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H28N4O2 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(1-benzylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C24H28N4O2/c1-18(29)25-22-8-5-9-23-21(22)12-15-28(23)17-24(30)26-20-10-13-27(14-11-20)16-19-6-3-2-4-7-19/h2-9,12,15,20H,10-11,13-14,16-17H2,1H3,(H,25,29)(H,26,30) |
InChI Key |
UFTKULYXNGKJPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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